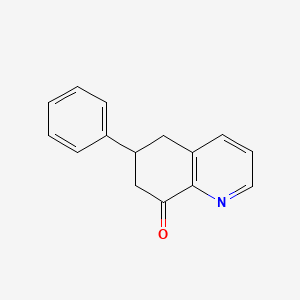
6-phenyl-6,7-dihydro-5H-quinolin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-6,7-dihydro-5H-quinolin-8-one is a heterocyclic compound with the molecular formula C15H13NO It belongs to the quinoline family and is characterized by a phenyl group attached to the quinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-6,7-dihydro-5H-quinolin-8-one typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Phenyl-6,7-dihydro-5H-quinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as halogens, nitro groups, and alkyl chains.
科学研究应用
6-Phenyl-6,7-dihydro-5H-quinolin-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 6-phenyl-6,7-dihydro-5H-quinolin-8-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage and cell death, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-quinolin-8-one: Lacks the phenyl group and has different chemical properties and applications.
6-Phenyl-5,6,7,8-tetrahydroquinoline: Similar structure but fully saturated quinoline ring.
6-Phenylquinoline: Lacks the dihydro component, leading to different reactivity and applications.
Uniqueness
6-Phenyl-6,7-dihydro-5H-quinolin-8-one is unique due to the presence of both the phenyl group and the partially saturated quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
6-phenyl-6,7-dihydro-5H-quinolin-8-one |
InChI |
InChI=1S/C15H13NO/c17-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-8,13H,9-10H2 |
InChI 键 |
IJRZSLJQUOLLSZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C2=C1C=CC=N2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













